molecular formula C12H13N3 B1322032 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine CAS No. 396133-34-9

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1322032
CAS No.: 396133-34-9
M. Wt: 199.25 g/mol
InChI Key: RPKPHRFHSJZLOR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with a fused pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPHRFHSJZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620998
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396133-34-9
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate (2.1 g, 8.3 mmol) was dissolved in MeOH (100 mL), and water (50 mL) was added followed by the addition of sodium carbonate (0.53 g, 5.0 mmol) and phenyl hydrazine hydrochloride (1.43 g, 9.9 mmol). Finally, acetic acid (1 mL) was added and the resulting reaction mixture was stirred at RT for 1 h. The reaction mixture was made basic by adding saturated aqueous sodium bicarbonate (ca. 20 mL) and the MeOH was removed under reduced pressure. The resulting reaction mixture was extracted with CH2Cl2 (3×40 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by flash chromatography on silica gel using 20% EtOAc in hexanes as the eluent afforded 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (1.63 g, 66%) as a yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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